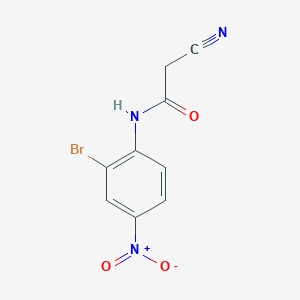

N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide

Description

N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide is a halogenated aromatic compound featuring a bromine atom at the ortho position and a nitro group at the para position on the phenyl ring, with a cyanoacetamide moiety attached to the nitrogen atom. This compound (CAS: listed as discontinued in ) is part of a broader class of N-aryl-2-cyanoacetamides, which are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic systems with pharmacological relevance .

Structurally, the bromine and nitro substituents enhance electrophilicity and influence molecular interactions, such as hydrogen bonding and π-π stacking, which are critical in crystallization and biological activity .

Properties

IUPAC Name |

N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O3/c10-7-5-6(13(15)16)1-2-8(7)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMMEPYDRFOIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide typically involves the reaction of 2-bromo-4-nitroaniline with cyanoacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of N-(2-amino-4-nitrophenyl)-2-cyanoacetamide.

Hydrolysis: Formation of N-(2-bromo-4-nitrophenyl)-2-carboxyacetamide.

Scientific Research Applications

Medicinal Chemistry

N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide serves as a lead compound in drug development due to its predicted biological activities. Research indicates that compounds with similar structural features may exhibit:

- Anti-cancer properties : The presence of the nitro and cyano groups can enhance interactions with biological targets, potentially leading to the inhibition of cancer cell proliferation.

- Anti-inflammatory effects : Similar compounds have been shown to modulate inflammatory pathways, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases.

- Antimicrobial activity : The structural motifs present in this compound may contribute to its effectiveness against various pathogens .

Case Studies

- Cancer Research : A study investigated the effects of structurally related compounds on cancer cell lines, revealing that modifications to the nitro and cyano groups significantly influenced cytotoxicity and selectivity towards tumor cells.

- Inflammation Models : In vitro assays demonstrated that derivatives of this compound could reduce pro-inflammatory cytokine production in macrophages, indicating potential for treating inflammatory diseases.

Synthetic Applications

This compound is also utilized as an intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through:

- Nucleophilic substitutions : The bromine atom can be replaced with various nucleophiles, leading to new compounds with diverse biological activities.

- Cyclization reactions : The cyano group can participate in cyclization reactions, creating heterocyclic compounds that are often biologically active.

Material Science

In material science, this compound has been explored for its potential use in:

- Polymer synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanomaterials : Research indicates that derivatives of this compound can be used to synthesize nanoparticles with unique optical or electronic properties.

Toxicological Studies

Given its chemical nature, this compound has been subjected to toxicological assessments to evaluate its safety profile. Studies have indicated:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro and cyano groups can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Key Observations :

- Nitro Group: The para-nitro group enhances electron-withdrawing effects, stabilizing the amide bond and increasing acidity of the α-hydrogen in the cyanoacetamide moiety, which is critical for Michael addition reactions .

Pharmacokinetic and Physicochemical Properties

highlights that N-(4-substituted phenyl)-2-cyanoacetamide derivatives exhibit moderate lipophilicity (logP ~1.8–2.0), which correlates with membrane permeability (Peff) and blood-brain barrier penetration (logBBB). For example:

- N-(4-fluorophenyl)-2-cyanoacetamide: logP = 1.7, Peff = 2.1 × 10⁻⁴ cm/s (indicative of moderate absorption) .

Biological Activity

N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in drug discovery.

Chemical Structure and Properties

This compound features several functional groups that contribute to its reactivity and potential biological activity:

- Bromine Atom : Affects nucleophilicity and can participate in nucleophilic substitution reactions.

- Nitro Group : Often associated with increased biological activity due to its ability to form reactive intermediates.

- Cyano Group : Imparts stability and can be hydrolyzed to form carboxylic acids under specific conditions.

The mechanism of action for this compound is largely dependent on its interactions with biological targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to therapeutic effects. For instance, the presence of nitro and cyano groups can enhance binding affinity to various proteins, potentially influencing pathways involved in disease processes .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cell lines. In vitro studies suggest that certain derivatives exhibit potent antiproliferative effects against breast cancer cells (MCF-7), indicating a potential for development as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic pathways include:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to diverse derivatives.

- Reduction Reactions : The nitro group can be reduced to an amino group, enhancing biological activity.

- Hydrolysis : The cyano group can be hydrolyzed under acidic or basic conditions, yielding carboxylic acid derivatives .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates. Results showed significant inhibition of growth against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 50 | S. aureus |

| Compound B | 100 | E. coli |

Study 2: Anticancer Activity

In another case study focusing on antiproliferative effects, a derivative was tested against MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of control compounds.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative X | 12 | MCF-7 |

| Control Y | 35 | MCF-7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.